4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid
Overview
Description
4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid is a fluorinated organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound features a fluoromethyl group attached to a piperidine ring, which significantly influences its physicochemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting with the fluoromethylation of piperidine derivatives. One common method includes the reaction of piperidine with a fluoromethylating agent under controlled conditions to introduce the fluoromethyl group
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated molecules.
Biology: Its unique properties make it useful in studying biological systems and interactions.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which 4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluoromethyl group enhances the compound's binding affinity to certain receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
4-(Trifluoromethyl)aniline
4-(Fluoromethyl)benzoic acid
4-(Fluoromethyl)pyridine
Properties
IUPAC Name |
4-[4-(fluoromethyl)-4-methylpiperidin-1-yl]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO3/c1-11(8-12)4-6-13(7-5-11)9(14)2-3-10(15)16/h2-8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIZJACFBFGJCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CCC(=O)O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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